molecular formula C12H20BN3O3 B2678813 N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide CAS No. 1346245-52-0

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide

Cat. No.: B2678813
CAS No.: 1346245-52-0
M. Wt: 265.12
InChI Key: CBACZCQOYFWCOQ-UHFFFAOYSA-N
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Description

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide is a complex organic compound that features a pyrazole ring substituted with a boronate ester and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Boronate Ester Formation: The introduction of the boronate ester group is usually achieved via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Acetamide Group Introduction: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of more efficient catalysts, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the boronate ester, converting it to a boronic acid or even further to a borane.

    Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in an organic solvent such as tetrahydrofuran (THF).

Major Products

    Oxidation: N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide N-oxide.

    Reduction: this compound boronic acid.

    Substitution: Various substituted pyrazole derivatives depending on the coupling partner used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrazole ring is a common motif in many biologically active molecules, making this compound a valuable intermediate in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but lacks the acetamide group.

    4-(N-Methoxy-N-methylcarbamoyl)phenylboronic acid pinacol ester: Similar boronate ester group but different aromatic ring and substituents.

Uniqueness

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide is unique due to the combination of its boronate ester and acetamide functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.

This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-6-15-16(7-9)8-10(17)14-5/h6-7H,8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACZCQOYFWCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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